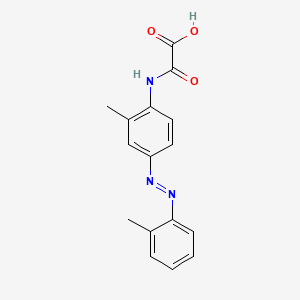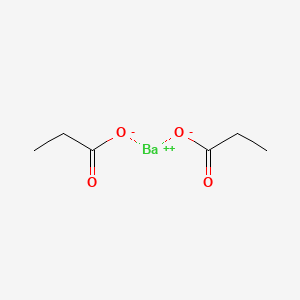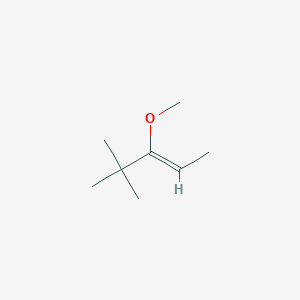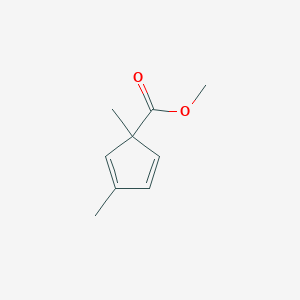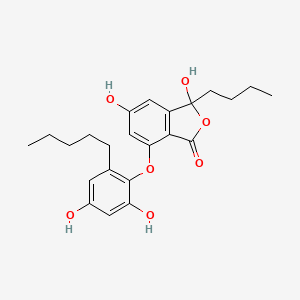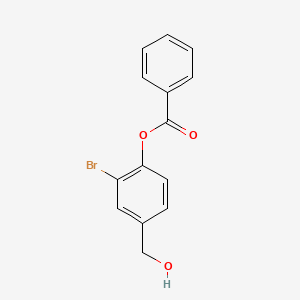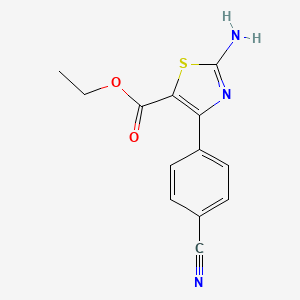![molecular formula C5H12N2O2S B13800578 [1,2,8]Thiadiazocane 1,1-dioxide CAS No. 63009-98-3](/img/structure/B13800578.png)
[1,2,8]Thiadiazocane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,8]Thiadiazocane 1,1-dioxide is a heterocyclic compound with the molecular formula C5H12N2O2S. It is characterized by a unique ring structure that includes sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,8]Thiadiazocane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sulfamide with a suitable dihaloalkane, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[1,2,8]Thiadiazocane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxide functionality to other forms.
Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Solvents like dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction may yield sulfide compounds .
Scientific Research Applications
Chemistry
In chemistry, [1,2,8]Thiadiazocane 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit antibacterial activity against a range of pathogens .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. They have been studied for their anti-inflammatory and anticancer properties, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [1,2,8]Thiadiazocane 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity. Additionally, its interaction with cellular pathways involved in inflammation and cancer progression has been studied, revealing its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide: Another heterocyclic compound with similar structural features but different reactivity and applications.
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
1,2,4-Thiadiazine 1,1-dioxide: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
[1,2,8]Thiadiazocane 1,1-dioxide stands out due to its unique ring structure, which includes both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
63009-98-3 |
|---|---|
Molecular Formula |
C5H12N2O2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1,2,8-thiadiazocane 1,1-dioxide |
InChI |
InChI=1S/C5H12N2O2S/c8-10(9)6-4-2-1-3-5-7-10/h6-7H,1-5H2 |
InChI Key |
SZKCUXJDOKLMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNS(=O)(=O)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


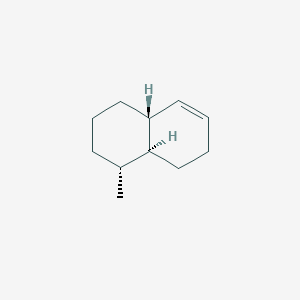
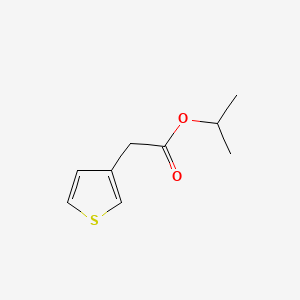
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)
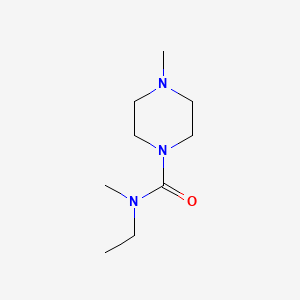
![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
